molecular formula C18H21FN4O2 B2725423 3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide CAS No. 2097889-78-4

3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide

カタログ番号: B2725423
CAS番号: 2097889-78-4
分子量: 344.39
InChIキー: YLEFJMVWUOGIRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Compounds of this nature can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions.


Molecular Structure Analysis

The molecular structure of such compounds is usually analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared (IR) spectroscopy.


Chemical Reactions Analysis

The analysis of chemical reactions involving such compounds would typically involve studying their reactivity under different conditions and with various reagents.


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their molecular weight, melting point, solubility, and stability under normal laboratory conditions, are crucial for their handling and use.

科学的研究の応用

Pharmacological Properties and Mechanism of Action

Fluoropyrimidines, such as 5-fluorouracil (5-FU), are critical in treating various solid tumors, with oral prodrugs like capecitabine and S-1 enhancing therapeutic efficacy and tolerability. These compounds undergo metabolic activation and inhibit crucial enzymes in DNA synthesis, such as thymidylate synthase, demonstrating significant antitumor activity against gastrointestinal cancers and breast cancer. The development of oral fluoropyrimidine formulations aims to improve patient convenience and reduce adverse effects while maintaining or enhancing anticancer efficacy.

  • Fluoropyrimidine Pharmacogenetics :Research on dihydropyrimidine dehydrogenase (DPD) and its genetic polymorphisms has provided insights into patient-specific responses to fluoropyrimidine-based treatments. DPD is essential for the catabolism of 5-FU and its prodrugs, and variations in DPD activity can significantly affect drug efficacy and toxicity. Pharmacogenetic testing for DPD polymorphisms is encouraged to personalize fluoropyrimidine regimens and prevent severe toxicities (Del Re et al., 2017).

  • Mechanism of Action of TAS-102 :TAS-102, a novel oral agent containing a thymidine-based nucleoside analog, demonstrates efficacy in 5-FU-refractory patients through DNA incorporation and dysfunction, distinct from 5-FU's mechanism. TAS-102's efficacy in metastatic colorectal cancer highlights the potential of fluoropyrimidine analogs in overcoming resistance to traditional treatments (Lenz et al., 2015).

Therapeutic Applications and Clinical Studies

  • Treatment of Gastrointestinal Cancers :The use of S-1, a combination of tegafur and modulators gimeracil and oteracil potassium, has shown promising results in treating gastric cancer, demonstrating benefits over standard therapies in both advanced and postoperative settings. S-1's design to reduce toxicity and enhance antitumor activity positions it as a favorable alternative to 5-FU for gastrointestinal malignancies (Satoh & Sakata, 2012).

  • Advanced Colorectal Cancer :The fluoropyrimidines, particularly 5-FU and its oral prodrugs, remain staples in the chemotherapy regimens for advanced colorectal cancer. The integration of predictive biomarkers and understanding the genetic determinants influencing patient response to fluoropyrimidine therapy could convert conventional chemotherapy into more targeted and effective treatments, highlighting the importance of ongoing research and development in this area (Jensen et al., 2012).

作用機序

The mechanism of action of such compounds, especially in a biological context, can be complex and depends on their chemical structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific chemical and physical properties. Proper handling and disposal procedures should be followed to ensure safety .

特性

IUPAC Name

3-(5-fluoropyrimidin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-15-11-21-17(22-12-15)25-16-7-4-10-23(13-16)18(24)20-9-8-14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEFJMVWUOGIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。